Magnesium Carbonate

Overview

Description

Magnesium carbonate (MgCO₃) is an inorganic compound with a molecular weight of 84.3145 g/mol . It exists in various hydrated and basic forms, such as MgCO₃·3H₂O and Mg₅(CO₃)₄(OH)₂·4H₂O, which differ in stability and applications . Naturally occurring as magnesite, it is industrially synthesized by reacting carbon dioxide with magnesium compounds . Key properties include:

Preparation Methods

Brine Process for Industrial-Scale Production

The brine method extracts magnesium carbonate from seawater or salt lake brines, primarily producing basic this compound (MgCO₃·Mg(OH)₂·3H₂O). This process is widely used in regions with abundant saltwater resources.

Key Steps and Parameters

| Step | Description | Parameters |

|---|---|---|

| Brine extraction | Pumping brine rich in Mg²⁺ ions from seawater or salt lakes | Mg²⁺ concentration: 0.1–0.5 M; Na⁺/Cl⁻ ratio: ~1:1 |

| Purification | Removing Ca²⁺, sulfates, and heavy metals via precipitation or filtration | Ca²⁺ removal: Lime (CaO) addition; pH adjustment: 8–10 |

| Carbonation | Introducing CO₂ to precipitate Mg²⁺ as basic carbonate | CO₂ pressure: 1–5 bar; Temperature: 20–40°C; Reaction time: 1–2 hours |

| Drying | Separating and drying the precipitate to achieve final product | Drying temperature: 95–100°C; Drying time: 1–1.5 hours |

Product Quality

Direct Precipitation from Soluble Salts

This method involves reacting magnesium salts (e.g., MgSO₄, MgCl₂) with sodium carbonate (Na₂CO₃) or bicarbonate (NaHCO₃). It is simple and cost-effective for small-scale production.

Reaction Mechanism

Critical Parameters

| Factor | Impact on Product | Optimal Range |

|---|---|---|

| Molar ratio (Mg²⁺:CO₃²⁻) | 1:1 stoichiometry ensures complete precipitation; excess CO₃²⁻ leads to basic carbonates | 1:1–1:2 |

| Temperature | Low temperatures favor hydrated phases (e.g., nesquehonite); high temperatures yield anhydrous MgCO₃ | 20–150°C |

| pH | Alkalinity >8 promotes precipitation; pH <7 causes dissolution | 8–10 |

Experimental Findings

-

Reaction at 5°C yields no precipitate due to slow kinetics .

-

At 120°C, supersaturated solutions form magnesite (MgCO₃) directly .

Carbonation of Magnesium Hydroxide

This method converts magnesium hydroxide (Mg(OH)₂) into MgCO₃ via CO₂ gas sparging. It is critical for CO₂ mineralization applications.

Process Optimization

Case Study: Supercritical CO₂ Synthesis

Under high-pressure conditions (e.g., 3 GPa), MgCO₃ remains stable even at 800°C, enabling industrial-scale CO₂ sequestration .

High-Pressure Carbonation of Olivine or MgO

Mineral carbonation uses olivine (Mg₂SiO₄) or synthetic MgO to bind CO₂, forming stable MgCO₃. This method addresses climate change by sequestering CO₂.

Process Overview

-

Olivine Dissolution : HCl or H₂SO₄ dissolves olivine to release Mg²⁺.

-

Carbonation : CO₂ is introduced to precipitate MgCO₃.

-

Additives : Sodium bicarbonate or oxalic acid enhances reaction efficiency .

Efficiency Factors

| Additive | Role | Carbonation Efficiency |

|---|---|---|

| Sodium bicarbonate | Adjusts pH and provides CO₃²⁻ ions | 70–80% |

| Oxalic acid | Chelates Mg²⁺, preventing silicate precipitation | 60–70% |

Synthesis of Hydrated MgCO₃ Phases

Hydrated magnesium carbonates (e.g., nesquehonite, lansfordite) are critical for pharmaceutical and chemical applications. Their formation depends on temperature and CO₂ pressure.

Phase Formation Table

Thermal Stability

Low-Dimensional MgCO₃ Hydrates for Advanced Applications

Recent advancements focus on nanostructured MgCO₃ hydrates for paper conservation and flame retardancy.

Morphology Control

| Structure | Synthesis Conditions | Properties |

|---|---|---|

| 1D Whiskers | High supersaturation, low temperature | High thermal stability, flame retardancy |

| 2D Nanosheets | Moderate supersaturation, ambient CO₂ | Enhanced mechanical strength |

Performance Data

-

1D whiskers: CO₂ release at 180°C (32.1% mass loss); flame-retardant efficacy .

-

2D nanosheets: pH stability >9 after 14 days; anti-aging properties .

Industrial and Patent-Specific Methods

Patent CN104477951A: Food-Grade MgCO₃

-

Raw Materials : Food-grade MgSO₄ and Na₂CO₃ (1:1 molar ratio).

-

Process :

Product Specifications

Chemical Reactions Analysis

Acid-Base Reactions

Magnesium carbonate reacts with acids to form corresponding salts, water, and carbon dioxide gas. These reactions follow the general pattern of carbonate-acid interactions:

General Reaction:

Thermal Decomposition

At elevated temperatures, MgCO₃ decomposes into magnesium oxide (MgO) and carbon dioxide. This calcination process is critical in industrial MgO production:

Primary Decomposition:

| Condition | Temperature Range | Outcome |

|---|---|---|

| Onset | 350°C (662°F) | Initial CO₂ release begins . |

| Completion | ≥900°C | Full conversion to MgO; prevents CO₂ reabsorption . |

Hydrate Decomposition:

Hydrated forms (e.g., nesquehonite, MgCO₃·3H₂O) undergo stepwise dehydration:

Environmental and Industrial Relevance

-

Carbon Capture: MgCO₃ formation from Mg²⁺ and CO₂ is studied for carbon sequestration, though kinetics are hindered by Mg²⁺ hydration energy barriers .

-

Construction Materials: Used in cement and plaster due to its thermal stability and low solubility .

-

Pharmaceuticals: Employed as an antacid, leveraging its acid-neutralizing capacity .

Scientific Research Applications

Construction and Building Materials

Magnesium carbonate is extensively used in the construction industry. Its applications include:

- Cement Production : Acts as a component in cement to enhance durability.

- Fireproofing Materials : Utilized for its thermal resistance properties.

- Moisture Regulation : Helps maintain moisture levels in construction materials, improving longevity .

Pharmaceutical Industry

In pharmaceuticals, this compound serves several roles:

- Phosphate Binder : It effectively binds phosphorus in patients undergoing hemodialysis, reducing serum phosphorus levels while minimizing calcium ingestion. A study showed that this compound was well-tolerated and equally effective as calcium-based binders in controlling phosphorus levels .

- Antacid : Used to neutralize stomach acid and alleviate symptoms of indigestion .

Food Industry

In the food sector, this compound is employed as:

- Anti-Caking Agent : Prevents clumping in powdered foods.

- Drying Agent : Used in various food products to absorb moisture.

- Nutritional Supplement : Serves as a magnesium source in dietary supplements .

Environmental Applications

This compound has promising applications in environmental management:

- Soil Stabilization : Recent studies indicate that CO₂-induced this compound can improve the mechanical properties of highly plastic clays, reducing swelling potential and enhancing strength. This application presents a sustainable method for soil improvement .

| Application | Benefit | Study Reference |

|---|---|---|

| Soil Stabilization | Reduces swelling potential | |

| Phosphate Binding | Controls serum phosphorus levels | |

| Fireproofing | Enhances thermal resistance |

Phosphate Binding in Hemodialysis

A randomized controlled trial involving 30 hemodialysis patients demonstrated that this compound effectively controlled serum phosphorus levels while allowing a significant reduction in elemental calcium intake compared to traditional calcium-based binders. The results indicated that 70.6% of patients using this compound met phosphorus targets, showcasing its efficacy and safety .

Soil Improvement Techniques

Research conducted on clay samples treated with varying percentages of this compound revealed significant improvements in soil properties. The study found that adding this compound reduced the liquid limit and plasticity index of the clay, leading to better stability and lower swelling behavior .

Mechanism of Action

Magnesium carbonate can be compared with other magnesium compounds such as magnesium oxide, magnesium hydroxide, and magnesium citrate:

Magnesium Oxide (MgO): Unlike this compound, magnesium oxide is more reactive and is used primarily as a refractory material and in the production of magnesium metal.

Magnesium Hydroxide (Mg(OH)₂):

Magnesium Citrate: This compound is more bioavailable and is commonly used as a dietary supplement to address magnesium deficiency.

Uniqueness: this compound is unique due to its low solubility in water, making it suitable for applications where a slow release of magnesium ions is desired. Its ability to form various hydrates also adds to its versatility in different industrial and scientific applications .

Comparison with Similar Compounds

Calcium Carbonate (CaCO₃)

Key Difference : MgCO₃’s lower thermal decomposition temperature and insolubility make it preferable for applications requiring controlled Mg²⁺ release, while CaCO₃’s stability suits high-temperature processes like cement production.

Sodium Carbonate (Na₂CO₃) and Potassium Carbonate (K₂CO₃)

Magnesium Hydroxide (Mg(OH)₂) and Magnesium Oxide (MgO)

Key Difference : MgCO₃’s gradual Mg²⁺ release and lower alkalinity reduce tissue irritation, favoring gastrointestinal use, while Mg(OH)₂/MgO are preferred for rapid pH adjustment in medical devices .

Basic Magnesium Carbonates (Hydrated Forms)

Key Difference : Hydrated forms enhance solubility and biocompatibility for pharmaceuticals, while anhydrous MgCO₃ is used in industrial processes .

Research Findings and Data Tables

Table 1: Thermal Decomposition Temperatures

| Compound | Decomposition Temperature (°C) | Products | References |

|---|---|---|---|

| MgCO₃ | 350–500 | MgO + CO₂ | |

| MgCO₃·3H₂O | 100–200 (loses H₂O) | MgCO₃ + H₂O | |

| Mg₅(CO₃)₄(OH)₂·4H₂O | No recrystallization at 520 | Stable up to 520°C |

Table 2: Elemental Composition in Kidney Stones (XPS Data)

| Element | Atomic % (Sample 35) | Role in Carbonate Formation | References |

|---|---|---|---|

| Calcium | 85.2% | Primary component (CaCO₃) | |

| Magnesium | 4.1% | Minor constituent (MgCO₃) | |

| Sodium | 3.7% | Trace (Na₂CO₃) |

Biological Activity

Magnesium carbonate (MgCO₃) is a compound with significant biological activity, particularly in medical and environmental contexts. This article explores its various biological roles, mechanisms of action, and relevant research findings.

This compound is a white solid that occurs naturally as a mineral and can also be synthesized. It has gained attention for its applications in medicine, particularly as a phosphate binder in patients undergoing hemodialysis, as well as for its potential environmental benefits in soil stabilization and remediation.

2.1 Phosphate Binding in Renal Patients

One of the primary biological activities of this compound is its role as a phosphate binder. In patients with chronic kidney disease, elevated serum phosphorus levels can lead to secondary hyperparathyroidism and cardiovascular complications. Studies have demonstrated that this compound effectively lowers serum phosphorus levels while reducing the need for elemental calcium intake.

- Case Study Findings :

- A study involving 46 hemodialysis patients showed that this compound was well-tolerated and controlled serum phosphorus levels effectively. The study reported that 70.6% of patients on this compound met the Kidney Disease Outcomes Quality Initiative (K/DOQI) phosphorus target, compared to 62.5% on calcium acetate .

- Another trial highlighted that this compound allowed for a significant reduction in calcium intake from phosphate binders, which is crucial for preventing hypercalcemia in susceptible patients .

2.2 Antibacterial Properties

Recent research has indicated that this compound possesses antibacterial properties, potentially due to its alkaline nature and ability to release magnesium ions.

- Research Findings :

- A study noted that this compound coatings exhibited promising antibacterial activity, suggesting its application in medical implants to prevent infections .

- The alkaline environment created by this compound may contribute to the disruption of bacterial cell membranes, enhancing its antimicrobial efficacy .

3.1 Soil Stabilization

This compound has also been studied for its utility in improving the properties of clay soils through a process called soil stabilization. This application is particularly relevant in civil engineering and environmental management.

- Findings from Soil Studies :

- Research demonstrated that treating highly plastic clay with CO₂-induced this compound significantly reduced plasticity and improved unconfined compressive strength by up to 25% when treated with 15% this compound .

- The Atterberg limits showed a decrease in liquid limit by 16% and plasticity index by 43%, indicating enhanced soil stability and reduced sensitivity to moisture changes .

The mechanisms through which this compound exerts its biological effects include:

- Phosphate Binding : Magnesium ions bind dietary phosphorus, preventing its absorption in the gastrointestinal tract.

- Alkaline Environment : The alkaline nature of this compound helps neutralize stomach acid, providing gastrointestinal protection and potentially enhancing mineral absorption.

- Antimicrobial Activity : The release of reactive oxygen species (ROS) from this compound may contribute to its antibacterial properties .

5. Conclusion

This compound is a versatile compound with significant biological activities ranging from medical applications as a phosphate binder to environmental uses in soil stabilization. Its effectiveness in controlling serum phosphorus levels in renal patients while minimizing calcium intake highlights its importance in clinical settings. Furthermore, its potential antibacterial properties open avenues for further research into its use in medical devices.

6. Data Tables

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| 46 hemodialysis patients | MgCO₃ vs CaCO₃ | MgCO₃ met K/DOQI targets in 70.6% | |

| Clay samples | MgCO₃ treatment | Reduced plasticity index by 43% |

7. References

- MDPI - this compound Minerals Induced by Curvibacter sp.

- MDPI - Utilizing this compound Induced by CO₂.

- PubMed - this compound as Phosphate Binder.

- PMC - Antibacterial this compound Coating.

- PubMed - Efficacy of this compound in Hemodialysis Patients.

- PubMed - Long-term Use of this compound for Phosphate Control.

Q & A

Q. How can researchers determine the solubility of magnesium carbonate in aqueous systems under neutral conditions?

Basic Research Question

this compound exhibits limited solubility in water due to its ionic lattice stability. Solubility can be experimentally assessed using gravimetric analysis:

Prepare a saturated solution of MgCO₃ in deionized water at 25°C.

Filter the solution to remove undissolved particles.

Evaporate the filtrate to dryness and measure the residual mass.

Data from solubility studies indicate MgCO₃ has a solubility of ~0.01 g/100 mL in neutral water, consistent with carbonate mineral behavior .

Q. What analytical methods are recommended for quantifying magnesium oxide (MgO) content in this compound samples?

Basic Research Question

The USP standard method involves acid-base titration:

Dissolve 1 g of MgCO₃ in 30 mL of 1 N H₂SO₄.

Back-titrate excess acid with 1 N NaOH using methyl orange as an indicator.

Calculate MgO content using stoichiometric relationships (40.0–43.5% acceptable range) .

Q. How can carboxylated molecules influence magnesium incorporation in amorphous calcium carbonates (ACC)?

Advanced Research Question

Carboxyl-rich compounds regulate Mg²⁺/Ca²⁺ co-precipitation via steric and electrostatic effects:

- Method : Synthesize ACC in the presence of varying carboxylated polymers (e.g., polyacrylic acid).

- Data : FT-IR and XRD reveal carboxyl group proximity enhances Mg²⁺ binding, increasing Mg/Ca ratios in ACC by ~15–20% .

Q. What experimental design optimizes this compound’s role in soil stabilization?

Advanced Research Question

A factorial design with MgCO₃ and bottom ash mixtures (e.g., 1.5% MgCO₃) can be tested for California Bearing Ratio (CBR):

- Procedure : Compact soil-MgCO₃ blends and measure CBR after 7-day curing.

- Result : Optimal CBR >6 is achieved at 1.5% MgCO₃, enhancing subgrade strength by ~30% compared to untreated soil .

Q. How does this compound’s environmental safety profile align with GreenScreen® benchmarks?

Advanced Research Question

GreenScreen® assigns MgCO₃ a BM-3DG score ("Use but Opportunity for Improvement") due to:

- Hazard Gaps : Moderate neurotoxicity (Group II) and unresolved endocrine activity data.

- Recommendation : Prioritize respiratory sensitization studies to address data gaps .

Q. What methodologies enhance this compound’s efficacy in corrosion-resistant coatings?

Advanced Research Question

Epoxy-MgCO₃-flake glass composites are tested via ASTM protocols:

- Adhesion Test : ASTM D4541 measures coating adhesion (≥5 MPa required).

- Abrasion Resistance : ASTM D4060 shows 10% MgCO₃ in epoxy reduces wear by ~25% .

Q. How can uniform experimental design reduce trial numbers in ion-MgCO₃ interaction studies?

Advanced Research Question

A uniform design (U*10(10⁴)) optimizes ion concentration variables (e.g., Na⁺, K⁺, CO₃²⁻):

- Method : Use DPS software to generate 10 test groups covering multidimensional ion ranges.

- Outcome : Identifies Mg²⁺-CO₃²⁻ synergy as critical for P. parvum growth (p<0.05) .

Q. What sustainable synthesis routes produce high-purity this compound from industrial waste?

Advanced Research Question

Ammonium sulfate calcination of asbestos tailings:

Leach MgO from tailings using (NH₄)₂SO₄ at 400°C.

Precipitate MgCO₃ via carbonation (pH 9–10).

Data : XRD confirms >95% purity with flake morphology at 100°C .

Q. How do reaction parameters affect the crystal phase of MgCO₃ in co-carbonation processes?

Advanced Research Question

MgSO₄ addition during co-carbonation of waste magnesia slag:

- Method : Vary MgSO₄ concentration (0.1–1.0 M) and monitor aragonite/calcite ratios via SEM.

- Result : 0.5 M MgSO₄ yields 80% aragonite whiskers, enhancing cement compressive strength by 15% .

Q. What novel synthesis methods improve this compound purity for pharmaceutical applications?

Advanced Research Question

Electrostatic-assisted precipitation:

Inject NH₄HCO₃ into Mg(NO₃)₂ under high-voltage electrostatic fields (10–15 kV).

Outcome : Produces MgCO₃ with <0.01% heavy metals and BET surface area >50 m²/g .

Properties

IUPAC Name |

magnesium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNQQNXFFQJAID-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

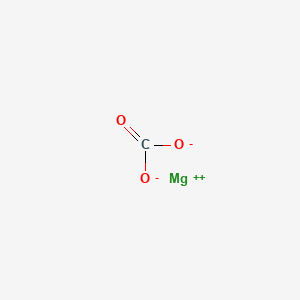

C(=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgCO3, CMgO3 | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | magnesium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Magnesium carbonate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, magnesium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013717005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049660 | |

| Record name | Magnesium carbonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, light, white friable masses or as a bulky white powder, WHITE POWDER. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

0.1g/L, Practically insoluble both in water or ethanol, White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/, 0.0106 G/100 CC COLD WATER, SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA, Insoluble in alcohol; soluble in acids, Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.0, Bulk density approximately 4 lb/cu ft, Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/, White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/, Relative density (water = 1): 2.95 | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light, bulky, white powder | |

CAS No. |

546-93-0, 7757-69-9, 13717-00-5 | |

| Record name | Magnesium carbonate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, magnesium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013717005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium carbonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IHC698356 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes at 350, 990 °C | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.